molecular formula C5H3ClN4 B6271122 2-azido-5-chloropyridine CAS No. 242815-95-8

2-azido-5-chloropyridine

Cat. No.: B6271122
CAS No.: 242815-95-8
M. Wt: 154.56 g/mol
InChI Key: UAWAHMOAEOICGY-UHFFFAOYSA-N
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Description

Significance of Azidopyridine Derivatives in Advanced Chemical Research

Azidopyridine derivatives, as a class of compounds, are invaluable reagents in the realms of chemical biology and medicinal chemistry. Their versatile and orthogonal reactivity has established them as crucial tools for researchers. ontosight.ai The azide (B81097) group is relatively small, stable in biological media, and does not typically participate in native biological reactions, making it an excellent bioorthogonal handle. rsc.org

The significance of azidopyridines stems from their utility in:

Bioconjugation: The azide functionality allows for the labeling of biomolecules through reactions like the Staudinger ligation and click chemistry. This enables the study of biological processes and the development of targeted therapeutics. rsc.orgsmolecule.com

Synthesis of Heterocycles: Azidopyridines serve as precursors for the synthesis of various nitrogen-containing heterocycles, particularly triazoles, which are known to have a wide range of pharmaceutical applications. evitachem.com

Medicinal Chemistry: The incorporation of the azidopyridine moiety into larger molecules can influence their biological activity. These derivatives are explored as building blocks for creating libraries of compounds for drug discovery screening. ontosight.ai

The development of safe and efficient methods for the synthesis of azidopyridines, such as continuous flow diazotization, has further expanded their accessibility and application in research.

Overview of Strategic Importance of Halogenated Pyridines

Halogenated pyridines are strategically important intermediates in both pharmaceutical and agrochemical research. The presence of a halogen atom on the pyridine (B92270) ring provides a reactive handle for a multitude of chemical transformations, most notably cross-coupling reactions. chemicalbook.com This allows for the construction of complex molecular frameworks and the diversification of compound libraries for structure-activity relationship (SAR) studies. chemicalbook.com

The strategic importance of halogenated pyridines lies in their role as:

Key Intermediates: They are fundamental building blocks for the synthesis of a vast array of more complex molecules, including active pharmaceutical ingredients and agrochemicals. chemicalbook.comnih.gov

Versatile Synthetic Precursors: The carbon-halogen bond can be readily converted into carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds through well-established catalytic methods. chemicalbook.com

Modifiers of Physicochemical Properties: The introduction of a halogen can significantly alter the electronic properties, lipophilicity, and metabolic stability of a molecule, which are critical parameters in drug design. nih.gov

The regioselective halogenation of pyridines remains an active area of research, with the development of novel methods to control the position of halogenation being of high importance. chemicalbook.com For instance, the synthesis of 2-amino-5-chloropyridine (B124133), a precursor to 2-azido-5-chloropyridine, can be achieved through the chlorination of 2-aminopyridine (B139424) in a strongly acidic medium. google.com

Historical Context of Azide and Halogen Functionalities in Heterocyclic Chemistry

The utility of azide and halogen functionalities in modern heterocyclic chemistry is built upon a rich history of discovery and development. The azide group was first introduced into organic chemistry in the mid-19th century. Since then, the unique reactivity of organic azides has been extensively explored, leading to the development of cornerstone reactions like the Staudinger ligation and the Huisgen 1,3-dipolar cycloaddition. ontosight.ai The latter, particularly in its copper-catalyzed form, has become a benchmark for "click chemistry," a concept that has revolutionized chemical biology and materials science.

The halogenation of pyridines also has a long history, with early reports dating back to the late 19th century. These initial methods often required harsh reaction conditions and resulted in mixtures of products. Over the decades, significant advancements have been made in developing milder and more selective halogenation protocols. The advent of transition-metal-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, in the latter half of the 20th century, dramatically elevated the importance of halogenated heterocycles as synthetic intermediates. These reactions provided reliable and versatile methods for forming new bonds at the halogenated position, unlocking access to a vast chemical space.

The convergence of these two historical streams of chemical innovation is embodied in molecules like this compound, which combines the bioorthogonal reactivity of the azide with the versatile coupling capabilities of the chloro-substituent on a privileged heterocyclic scaffold.

Table 3: List of Chemical Compounds Mentioned

Compound Name
This compound
2-(2-azidophenyl)-5-chloropyridine
2-Aminopyridine
2-Amino-5-chloropyridine
Pyridine
Triazole

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

242815-95-8

Molecular Formula

C5H3ClN4

Molecular Weight

154.56 g/mol

IUPAC Name

2-azido-5-chloropyridine

InChI

InChI=1S/C5H3ClN4/c6-4-1-2-5(8-3-4)9-10-7/h1-3H

InChI Key

UAWAHMOAEOICGY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1Cl)N=[N+]=[N-]

Purity

95

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of 2 Azido 5 Chloropyridine

Reactivity of the Azido (B1232118) Moiety

The azido group (-N₃) attached to the pyridine (B92270) ring at the 2-position is an electron-withdrawing group, which influences the electronic properties of the pyridine ring and partakes in characteristic reactions. The chlorine atom at the 5-position further contributes to the electron-deficient nature of the aromatic system. The primary reactivity of the azido group in 2-azido-5-chloropyridine is centered around its ability to act as a 1,3-dipole in cycloaddition reactions and to release dinitrogen gas under thermal or photolytic conditions to form a highly reactive nitrene intermediate.

1,3-Dipolar Cycloaddition Reactions

1,3-Dipolar cycloadditions are powerful pericyclic reactions that involve the combination of a 1,3-dipole, such as an organic azide (B81097), with a dipolarophile, typically an alkene or an alkyne, to form a five-membered heterocyclic ring. For this compound, the most significant of these reactions are with alkynes, leading to the formation of stable 1,2,3-triazole rings. These reactions can be promoted by catalysis or by using strained alkynes.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, prized for its high efficiency, reliability, and stereospecificity. This reaction involves the coupling of a terminal alkyne with an azide in the presence of a copper(I) catalyst to exclusively form the 1,4-disubstituted 1,2,3-triazole isomer. The reaction proceeds at an accelerated rate, often 10⁷ to 10⁸ times faster than the uncatalyzed thermal cycloaddition. jetir.org

The CuAAC reaction is renowned for its exceptional regioselectivity, exclusively producing the 1,4-disubstituted triazole isomer. nih.gov This is in stark contrast to the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which typically yields a mixture of 1,4- and 1,5-regioisomers. nih.gov In the context of this compound, its reaction with a terminal alkyne under CuAAC conditions is expected to yield the corresponding 1-(5-chloropyridin-2-yl)-4-substituted-1H-1,2,3-triazole.

Table 1: Postulated Scope of Triazole Formation via CuAAC with this compound (Note: This table is illustrative and based on the general scope of the CuAAC reaction, as specific experimental data for this compound was not found in the searched literature.)

Alkyne ReactantExpected Triazole Product
Phenylacetylene1-(5-chloropyridin-2-yl)-4-phenyl-1H-1,2,3-triazole
Propargyl alcohol(1-(5-chloropyridin-2-yl)-1H-1,2,3-triazol-4-yl)methanol
1-Ethynylcyclohexanol1-(1-(5-chloropyridin-2-yl)-1H-1,2,3-triazol-4-yl)cyclohexan-1-ol
3-Butyn-1-ol2-(1-(5-chloropyridin-2-yl)-1H-1,2,3-triazol-4-yl)ethan-1-ol

The rate and efficiency of the CuAAC reaction can be significantly influenced by the choice of ligands and counterions associated with the copper(I) catalyst. Ligands play a crucial role in stabilizing the catalytically active Cu(I) oxidation state, preventing its disproportionation or oxidation to the inactive Cu(II) species. Furthermore, ligands can accelerate the reaction rate. Nitrogen-based ligands, such as tris(triazolylmethyl)amines and tris(benzimidazolylmethyl)amines, have been shown to be particularly effective in accelerating the CuAAC reaction. nih.govnih.gov These ligands are thought to facilitate the catalytic cycle by modulating the electron density at the copper center. nih.gov

The nature of the counterion of the copper salt can also impact the reaction. While various copper(I) sources can be used, including copper(I) iodide, bromide, and acetate, certain anions can be detrimental. For instance, iodide ions can act as bridging ligands, leading to the formation of unreactive polynuclear copper acetylide complexes. nih.gov High concentrations of chloride ions can also have an inhibitory effect. nih.gov For reactions in organic solvents, copper(I) acetate is often a good choice. nih.gov The use of a Cu(II) salt in combination with a reducing agent, such as sodium ascorbate, is a common and convenient method for generating the active Cu(I) catalyst in situ. nih.gov

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful bioorthogonal ligation reaction that proceeds without the need for a cytotoxic copper catalyst. The driving force for this reaction is the high ring strain of a cyclooctyne (B158145), which significantly lowers the activation energy of the cycloaddition with an azide. magtech.com.cn This allows the reaction to proceed rapidly at physiological temperatures and in complex biological environments.

The kinetics of SPAAC reactions are highly dependent on the structure of the cyclooctyne and, to a lesser extent, the electronic properties of the azide. More strained cyclooctynes generally exhibit faster reaction rates. The reaction is highly efficient in aqueous media, making it particularly suitable for biological applications.

Table 2: General Second-Order Rate Constants for SPAAC of Benzyl Azide with Various Cyclooctynes (Note: This table provides context for typical SPAAC reaction rates. Specific kinetic data for this compound is not available in the searched literature.)

CyclooctyneSecond-Order Rate Constant (M⁻¹s⁻¹)
Cyclooctyne (OCT)~10⁻³
Bicyclo[6.1.0]non-4-yne (BCN)~10⁻² - 10⁻¹
Dibenzocyclooctyne (DIBO)~10⁻² - 10⁻¹
Azadibenzocyclooctyne (ADIBO)~10⁻¹
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Cyclooctynes

Thermal and Photochemical Transformations of Azides

Upon heating or irradiation with UV light, aryl azides like this compound can eliminate molecular nitrogen to generate highly reactive electron-deficient species known as nitrenes. wikipedia.org

The thermolysis or photolysis of this compound results in the formation of (5-chloro-2-pyridyl)nitrene. wikipedia.org This intermediate is typically formed first in a singlet electronic state, which can then relax to a more stable triplet ground state. wikipedia.orgnih.gov

Nitrene Intermediate: A nitrene is the nitrogen analog of a carbene, featuring a monovalent nitrogen atom with only six valence electrons, making it highly electrophilic. wikipedia.org

Subsequent Reactions: The generated nitrene is not isolated but undergoes rapid subsequent reactions. Aryl nitrenes are known to participate in complex reaction pathways. wikipedia.org These can include:

C-H Insertion: Reaction with solvent molecules, such as cyclohexane, can lead to the formation of C-H insertion products. scispace.com

Ring Expansion/Contraction: Aryl nitrenes can undergo rearrangement to seven-membered ring cumulenes or ring-opening to form nitriles. wikipedia.org

Dimerization: In the absence of other trapping agents, nitrenes can dimerize to form azo compounds.

The specific pathway taken by the (5-chloro-2-pyridyl)nitrene would depend on the reaction conditions (e.g., temperature, solvent, presence of trapping agents). Theoretical and experimental studies on similar azidopyridines show that photolysis leads to the formation of a singlet nitrene, which can undergo intersystem crossing to the triplet state or react directly to form final products. nih.govnih.gov

Tetrazole Formation and Isomerization Equilibria

The 2-azido substituent on the pyridine ring of this compound allows the molecule to exist in a dynamic equilibrium with its fused tetrazole isomer, 5-chloro-tetrazolo[1,5-a]pyridine. This reversible intramolecular cyclization is a well-documented phenomenon in azido-heterocyclic chemistry, known as azido-tetrazole tautomerism.

The position of this equilibrium is sensitive to a variety of factors, including the electronic nature of other substituents on the pyridine ring, the solvent, and the temperature. For azidopyridines, the equilibrium can be influenced by the electronic properties of substituents. Electron-withdrawing groups, such as the chloro group at the 5-position, can affect the electron density of the pyridine ring and, consequently, the relative stability of the azide versus the tetrazole form.

Studies on analogous compounds, such as 1-(2-azido-6-chloropyrid-4-yl)-3-phenylurea, have shown that the azide tautomer is largely predominant in various solvents. nih.gov However, the equilibrium can shift towards the tetrazole form in aqueous solutions. nih.gov This solvent effect is critical, as the polarity and hydrogen-bonding capability of the medium can stabilize one tautomer over the other. In the absence of a chloro substituent, some related pyridine derivatives exist exclusively in the tetrazole form, highlighting the significant electronic influence of ring substituents on this equilibrium. nih.gov The general principles governing this equilibrium are also observed in other heterocyclic systems, such as pyrimidines, where factors like solvent, temperature, and steric effects are known to steer the balance between the two isomeric forms. bit.edu.cn

Table 1: Factors Influencing Azido-Tetrazole Equilibrium

FactorInfluence on EquilibriumRationale
Solvent Polarity Polar solvents can favor the more polar tautomer. Aqueous solutions, in particular, may shift the equilibrium toward the tetrazole form. nih.govDifferential solvation and stabilization of the transition state or the tautomers.
Substituents Electron-withdrawing groups can influence the electron density of the ring, affecting the nucleophilicity of the pyridine nitrogen and the stability of the fused tetrazole ring. nih.govAlteration of the electronic landscape of the heterocyclic system.
Temperature Changes in temperature can shift the equilibrium position based on the thermodynamic parameters (enthalpy and entropy) of the isomerization.The conversion between azide and tetrazole forms is a reversible process with an associated reaction enthalpy.

Reactivity of the Chloro Moiety

The chlorine atom at the 5-position of the this compound ring is a key site for functionalization. Its reactivity is primarily governed by two major pathways: nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions. The electronic properties of the pyridine ring, influenced by both the ring nitrogen and the 2-azido group, play a crucial role in determining the feasibility and outcome of these transformations.

Nucleophilic Aromatic Substitution (S_N_Ar)

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying halogenated pyridines. youtube.comyoutube.com In this pathway, a nucleophile attacks the electron-deficient carbon atom bearing the chloro leaving group, proceeding through a negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily disrupted and then restored upon the expulsion of the chloride ion. youtube.comyoutube.com

The chloro group in this compound can be displaced by a range of nucleophiles, providing access to a diverse array of substituted pyridines.

Amines: Amines are effective nucleophiles in SNAr reactions with chloropyridines. youtube.com The reaction of this compound with primary or secondary amines would be expected to yield the corresponding 5-amino-2-azidopyridine derivatives. These reactions are often performed by heating the reactants, sometimes in the presence of a base to neutralize the HCl generated. youtube.com

Alcohols/Alkoxides: Alcohols themselves are generally weak nucleophiles for SNAr reactions. However, their corresponding alkoxides (e.g., sodium methoxide, sodium ethoxide) are much more reactive and can readily displace the chloride to form 5-alkoxy-2-azidopyridines. youtube.com The reaction typically proceeds under anhydrous conditions.

Thiols/Thiolates: Thiols and, more effectively, their conjugate bases (thiolates) are excellent nucleophiles for SNAr reactions on electron-deficient heteroaromatic systems. nih.gov The reaction of this compound with a thiol in the presence of a base like potassium carbonate would lead to the formation of 5-(alkylthio)- or 5-(arylthio)-2-azidopyridines. These reactions often proceed smoothly in polar aprotic solvents. nih.gov

Table 2: Representative SNAr Reactions of Halopyridines

NucleophileReagents/ConditionsExpected Product Type
Amine R¹R²NH, heat5-(Dialkylamino/Alkylamino)-2-azidopyridine
Alkoxide NaOR, alcohol solvent5-Alkoxy-2-azidopyridine
Thiol RSH, K₂CO₃, polar aprotic solvent5-(Alkylthio/Arylthio)-2-azidopyridine

The susceptibility of the C5 carbon to nucleophilic attack is significantly influenced by the electronic effects of both the pyridine ring nitrogen and the 2-azido group.

Azide Group: The azido group (–N₃) at the C2 position is also strongly electron-withdrawing. Its presence further deactivates the ring towards electrophilic substitution and, conversely, enhances its reactivity towards nucleophiles. This additional electron withdrawal increases the partial positive charge on the ring carbons, including C5, making it a more favorable site for nucleophilic attack. The combined electron-withdrawing properties of the ring nitrogen and the 2-azido group render the chloro moiety at C5 susceptible to displacement via the SNAr mechanism.

Cross-Coupling Reactions

Modern synthetic chemistry offers powerful tools for forming carbon-heteroatom bonds through metal-catalyzed cross-coupling reactions. For aryl chlorides, these reactions often provide milder alternatives to traditional SNAr conditions and can tolerate a wider range of functional groups.

Copper-catalyzed C-N cross-coupling reactions are particularly relevant for the functionalization of this compound.

Ullmann Condensation: The Ullmann condensation is a classic copper-promoted reaction that couples an aryl halide with an amine, alcohol, or thiol. wikipedia.orgorganic-chemistry.org The Goldberg reaction, a specific type of Ullmann condensation for C-N bond formation, involves the reaction of an aryl halide with an amine in the presence of a copper catalyst and a base. wikipedia.org Applying this to this compound, a reaction with an amine (including anilines, amides, or N-heterocycles) catalyzed by a copper(I) source (e.g., CuI) and a suitable ligand could furnish the corresponding 5-amino-substituted pyridine derivative. wikipedia.orgnih.gov While traditional Ullmann reactions required harsh conditions, modern protocols often use ligands to facilitate the reaction at lower temperatures. nih.gov

Chan-Lam Coupling: The Chan-Lam coupling reaction is another copper-catalyzed method for forming C-N bonds, typically reacting an arylboronic acid with an amine. wikipedia.orgorganic-chemistry.org A key advantage of this reaction is that it can often be conducted at room temperature and open to the air. wikipedia.orgorganic-chemistry.org While the classic Chan-Lam reaction couples a boronic acid with the N-H bond of a nucleophile, related Ullmann-type C-N couplings, which are mechanistically similar, react the aryl halide directly with the amine. These modern copper-catalyzed aminations serve as a valuable alternative to palladium-catalyzed Buchwald-Hartwig reactions for the synthesis of N-aryl compounds. wikipedia.org

Table 3: Comparison of C-N Coupling Reactions

ReactionTypical CatalystKey ReactantsGeneral Conditions
Ullmann Condensation (Goldberg) Copper (e.g., CuI) with a ligandAryl halide + Amine/AmideOften requires elevated temperatures, polar solvent. wikipedia.org
Chan-Lam Coupling Copper (e.g., Cu(OAc)₂)Arylboronic acid + Amine/AlcoholOften mild, room temperature, can be open to air. wikipedia.orgorganic-chemistry.org
Catalyst Systems and Reaction Conditions for Halogen Exchange

Halogen exchange (HALEX) reactions provide a pathway to replace the chlorine atom in this compound with other halogens, thereby modifying its reactivity for subsequent transformations. These reactions are often catalyzed by transition metals, with copper, nickel, and palladium being the most common. semanticscholar.org

For the conversion of an aryl chloride to an aryl fluoride, alkali metal fluorides such as potassium fluoride, rubidium fluoride, and cesium fluoride are often used due to their higher reactivity. google.com The reaction can be sluggish and may require the use of catalysts like quaternary ammonium salts, metal carbonyls, crown ethers, or cryptates to enhance the reaction rate. google.com Aminophosphonium salts, such as tetrakis(diethylamino)phosphonium bromide, have also been employed as effective catalysts. google.com

Copper-catalyzed halogen exchange, often referred to as an aromatic Finkelstein reaction, is a well-established method for the conversion of aryl bromides and iodides, and advancements have been made to include aryl chlorides. semanticscholar.org Similarly, palladium and nickel-based catalyst systems have been developed for these transformations. The choice of catalyst, ligand, solvent, and temperature are crucial for achieving high yields and selectivity in halogen exchange reactions.

Table 2: Catalyst Systems for Halogen Exchange in Chloropyridine Analogs

Catalyst SystemReagentsTypical ConditionsProduct
Alkali Metal FluoridesKF, CsF, RbFHigh temperature, polar aprotic solvent (e.g., DMF, DMSO)2-Azido-5-fluoropyridine
Copper-basedCu(I) halideLigand (e.g., diamine), high temperature2-Azido-5-bromopyridine/iodopyridine
Palladium-basedPd catalyst and ligandHalide source (e.g., NaI, ZnBr₂)2-Azido-5-bromopyridine/iodopyridine
Nickel-basedNi catalyst and ligandHalide source2-Azido-5-bromopyridine/iodopyridine

Reactivity of the Pyridine Nucleus

The pyridine ring in this compound is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This influences its reactivity towards various reagents.

Directed Metalation and Lithiation Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org In this strategy, a directing metalation group (DMG) coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. organic-chemistry.org For pyridine derivatives, the pyridine nitrogen itself can act as a directing group.

The lithiation of 2-chloropyridine has been studied, and the regioselectivity can be influenced by the choice of the lithium base and reaction conditions. researchgate.net For instance, using lithium diisopropylamide (LDA) can lead to deprotonation at the C3 position, while other bases might favor the C6 position. researchgate.net In the case of this compound, the azido group at the 2-position and the chloro group at the 5-position will influence the acidity of the ring protons. The C6 proton is ortho to the directing pyridine nitrogen, and the C4 proton is ortho to the chloro group. The interplay of these electronic effects and the directing ability of the pyridine nitrogen will determine the site of lithiation. The resulting organolithium intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups.

Electrophilic Aromatic Substitution (Limited Scope)

Electrophilic aromatic substitution (SEAr) reactions on pyridine are generally difficult due to the electron-deficient nature of the ring. wikipedia.org The nitrogen atom deactivates the ring towards electrophilic attack and can be protonated or coordinate to Lewis acids under typical reaction conditions, further deactivating the ring. wikipedia.orgrsc.org Direct nitration, halogenation, or Friedel-Crafts reactions on pyridine are often challenging and require harsh conditions, leading to low yields. masterorganicchemistry.commasterorganicchemistry.com

For this compound, the deactivating effects of the pyridine nitrogen, the azido group, and the chloro group make electrophilic aromatic substitution highly unfavorable. The potential sites for substitution are the C4 and C6 positions. However, the strong deactivation of the ring makes it unlikely for these reactions to proceed efficiently under standard conditions.

Functionalization at Unsubstituted Pyridine Positions

Functionalization at the unsubstituted C4 and C6 positions of this compound can be achieved through methods other than direct electrophilic aromatic substitution.

As discussed in the directed metalation section, lithiation strategies can be employed to introduce functional groups at specific positions. By carefully choosing the base and reaction conditions, it may be possible to selectively deprotonate at either the C4 or C6 position, followed by quenching with an electrophile.

Furthermore, after conversion of the chloro group via cross-coupling or halogen exchange, the newly introduced functional group could potentially direct further functionalization of the remaining unsubstituted positions. For example, a group introduced at the 5-position could influence the reactivity of the C4 and C6 positions in subsequent reactions.

Advanced Applications of 2 Azido 5 Chloropyridine in Complex Molecule Synthesis and Chemical Research

Role as a Versatile Building Block in Heterocyclic Chemistry

The utility of 2-azido-5-chloropyridine as a building block stems from the distinct reactivity of its azide (B81097) and chloro substituents. The azide group can undergo a range of transformations, most notably reduction to a primary amine or participation in cycloaddition reactions. The chloro group, attached to the electron-deficient pyridine (B92270) ring, serves as a handle for substitution or cross-coupling reactions. A common and pivotal transformation is the reduction of the azide to form 2-amino-5-chloropyridine (B124133), a key intermediate for numerous subsequent reactions.

This compound is an effective precursor for generating pyridine rings with multiple functional groups. The transformation of the azide moiety into other functionalities is a primary strategy. For instance, the resulting 2-amino-5-chloropyridine can be further functionalized to introduce additional substituents onto the pyridine ring.

One notable example is the nitration of 2-amino-5-chloropyridine to produce 5-chloro-3-nitro-2-aminopyridine. This introduces a nitro group at the 3-position, converting the disubstituted pyridine into a trisubstituted derivative. This subsequent functionalization highlights the role of the initial compound as a platform for building more complex substitution patterns on the pyridine core google.com. The amino group in 2-amino-5-chloropyridine directs electrophilic substitution, while the chlorine atom can be targeted in subsequent synthetic steps, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions, to introduce further diversity.

A significant application of this compound is in the synthesis of fused heterocyclic systems, where the pyridine ring is annulated with another heterocyclic ring. The most prominent pathway involves the conversion of the azide to 2-amino-5-chloropyridine, which then serves as the foundational component for constructing bicyclic structures like imidazo[1,2-a]pyridines. nih.govresearchgate.net This scaffold is found in numerous pharmaceutical agents nih.govresearchgate.net.

The synthesis of these fused systems is often achieved through multicomponent reactions. For example, 2-amino-5-chloropyridine can be reacted with an aldehyde and an isocyanide in the Groebke-Blackburn-Bienaymé (GBB) reaction to yield a 6-chloro-imidazo[1,2-a]pyridine derivative. beilstein-journals.orgnih.gov Furthermore, patent literature describes the use of 2-amino-5-chloropyridine in a multi-step sequence involving nitration, acylation, and reduction to construct 6-chloro-1-hydroxy-2-fluoroalkyl-1-H-imidazo-(4,5-b)-pyridine compounds, which are utilized as herbicides google.com. These examples underscore the role of this compound as a key starting material for accessing valuable fused N-heterocyclic scaffolds.

Integration into Multi-Component Reaction (MCR) Sequences

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. This compound, primarily through its amine derivative, is an excellent substrate for integration into powerful MCR sequences.

The GBB reaction is a three-component reaction (3CR) that efficiently produces the imidazo[1,2-a]pyridine (B132010) core from a 2-aminopyridine (B139424), an aldehyde, and an isocyanide. beilstein-journals.org After reduction of its azide group, this compound provides the necessary 2-amino-5-chloropyridine substrate for this reaction. The process involves the acid-catalyzed condensation of the amine and aldehyde to form an imine, which is then attacked by the isocyanide. A subsequent intramolecular cyclization involving the endocyclic pyridine nitrogen leads to the fused bicyclic product nih.gov.

Research has demonstrated the extension of this methodology into tandem reaction sequences. For instance, 2-amino-5-chloropyridine has been used in a GBB reaction where one of the other components, the aldehyde, contains a carboxylic acid group. beilstein-journals.org The resulting GBB product, now possessing a carboxylic acid handle, can be directly subjected to a subsequent Ugi four-component reaction with additional reactants (an aldehyde, isocyanide, and primary amine) to generate highly complex and diverse molecular scaffolds in a streamlined process beilstein-journals.org. This GBB-Ugi tandem approach showcases the power of MCRs in rapidly building molecular complexity.

The use of this compound as a precursor in MCRs exemplifies the principle of one-pot convergent synthesis. By combining multiple simple starting materials in a single reaction vessel, complex molecular architectures can be assembled efficiently, avoiding the need for isolation and purification of intermediates. The GBB reaction is a prime example of this, allowing for the creation of libraries of substituted imidazo[1,2-a]pyridines by simply varying the aldehyde and isocyanide inputs. beilstein-journals.orgacs.org

The table below illustrates the versatility of the GBB reaction using 2-amino-5-chloropyridine (derived from this compound) with various aldehydes and isocyanides to produce a range of substituted 6-chloroimidazo[1,2-a]pyridines.

Amine ComponentAldehyde ComponentIsocyanide ComponentCatalystResulting Scaffold
2-Amino-5-chloropyridineBenzaldehydetert-Butyl isocyanideSc(OTf)₃ or TsOH6-chloro-2-phenyl-N-(tert-butyl)imidazo[1,2-a]pyridin-3-amine
2-Amino-5-chloropyridine4-MethoxybenzaldehydeCyclohexyl isocyanideHClO₄6-chloro-N-cyclohexyl-2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-amine
2-Amino-5-chloropyridine2-(3-formylphenoxy)acetic acidtert-Butyl isocyanideHClO₄2-(3-((3-(tert-butylamino)-6-chloroimidazo[1,2-a]pyridin-2-yl)methyl)phenoxy)acetic acid

Precursor for Bio-orthogonal Ligation Chemistries

Bio-orthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. The azide group is a cornerstone of this field due to its small size, metabolic stability, and absence in most biological systems. As such, this compound is a valuable precursor for the synthesis of chemical probes and labels for studying biomolecules in their native environment.

The azide moiety of this compound can participate in two main classes of bio-orthogonal ligation reactions:

Staudinger Ligation: This reaction occurs between an azide and a specifically engineered triarylphosphine, such as one bearing an ester group. The reaction proceeds through an aza-ylide intermediate that rearranges to form a stable amide bond, covalently linking the two molecules. A probe derived from this compound could thus be attached to a protein or other biomolecule that has been metabolically engineered to contain a phosphine (B1218219) group.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): Also known as copper-free click chemistry, SPAAC is a highly efficient [3+2] cycloaddition between an azide and a strained cyclooctyne (B158145) derivative. This reaction exhibits fast kinetics and excellent biocompatibility, as it does not require a toxic copper catalyst. nih.gov In this context, this compound can be incorporated into a larger probe molecule (e.g., a fluorophore, biotin (B1667282) tag, or drug molecule). This probe can then be used to label a biomolecule of interest that has been functionalized with a strained alkyne, enabling applications in cellular imaging, proteomics, and drug delivery. The 5-chloropyridyl core provides a stable and rigid scaffold for the construction of these advanced chemical biology tools.

Chemical Labeling Methodologies

The azide group in this compound is a key functional handle for a variety of bioorthogonal chemical reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). These "click chemistry" reactions are characterized by their high efficiency, specificity, and biocompatibility, making them ideal for labeling complex biomolecules in biological systems.

In a typical labeling strategy, this compound could be incorporated into a molecule of interest. This modified molecule can then be selectively reacted with a reporting molecule (e.g., a fluorophore, biotin, or an affinity tag) that contains a terminal alkyne. The reaction forms a stable triazole linkage, covalently attaching the reporter to the target.

Key Features of Azide-Based Labeling:

Bioorthogonality: The azide and alkyne groups are largely unreactive with most biological functional groups, ensuring that the labeling reaction is highly specific to the intended targets.

High Efficiency: Click chemistry reactions proceed with high yields under mild conditions, including aqueous environments and physiological temperatures.

Versatility: A wide range of alkyne-modified reporters are commercially available, allowing for flexibility in the choice of label for different applications.

While specific studies detailing the use of this compound in chemical labeling are not extensively documented, the principles of azide-based click chemistry provide a clear framework for its potential application in this area.

Probe Development for Molecular Research

Molecular probes are essential tools for visualizing and studying biological processes in real-time. The development of such probes often involves the conjugation of a signaling moiety (e.g., a fluorescent dye) to a targeting molecule that specifically interacts with a biological target of interest.

The azide functionality of this compound makes it a valuable building block for the synthesis of molecular probes. For instance, it could be used to introduce an azide handle onto a pharmacophore or a ligand that binds to a specific protein or receptor. Subsequent reaction with an alkyne-functionalized fluorophore via click chemistry would yield a fluorescent probe capable of imaging the distribution and dynamics of its target within a cell or organism.

Hypothetical Application in Probe Development:

Targeting MoietyLinker StrategyReporter GroupPotential Application
Kinase InhibitorIncorporation of this compoundAlkyne-functionalized Fluorescent DyeImaging kinase activity in living cells
Enzyme SubstrateModification with this compoundAlkyne-derivatized QuencherDevelopment of a "turn-on" fluorescent probe for enzyme activity
Cellular MetaboliteDerivatization using this compoundAlkyne-modified BiotinAffinity-based purification and identification of metabolic targets

The utility of azide-containing compounds in probe development is well-established, and this compound represents a potentially useful, though currently under-explored, reagent in this field.

Ligand and Precursor in Coordination Chemistry

The nitrogen atoms of both the pyridine ring and the azide group in this compound can act as potential coordination sites for metal ions. This dual functionality suggests its potential as a versatile ligand in the synthesis of novel coordination complexes and as a precursor for more complex ligand systems.

Formation of Metal-Azide Complexes

The azide anion (N₃⁻) is a well-known ligand in coordination chemistry, capable of binding to metal centers in various modes. While direct coordination of the neutral this compound molecule to a metal center is conceivable, it is more likely to act as a precursor to ligands where the azide group has been transformed.

However, considering the coordination of the azide moiety itself, it can act as a terminal or a bridging ligand.

Terminal Coordination: The azide ligand binds to a single metal center through one of its terminal nitrogen atoms.

Bridging Coordination: The azide ligand can bridge two or more metal centers. The most common bridging modes are the end-on (μ-1,1) and end-to-end (μ-1,3) coordinations.

The electronic properties of the pyridine ring, influenced by the chloro and azido (B1232118) substituents, would likely modulate the coordination properties of the nitrogen atom within the ring.

Role in Understanding Coordination Modes

The study of how ligands like this compound bind to metal centers is crucial for understanding the fundamental principles of coordination chemistry. The presence of multiple potential donor atoms allows for the possibility of different coordination isomers and linkage isomerism.

For instance, coordination could occur through:

The nitrogen atom of the pyridine ring.

One of the terminal nitrogen atoms of the azide group.

A combination of both, potentially leading to chelation, although this is less common for the azide group.

Furthermore, the azide group can undergo reactions upon coordination, such as cycloaddition reactions, which can lead to the formation of new, more complex ligands in situ. The resulting metal complexes would exhibit unique structural, electronic, and potentially catalytic properties.

While the coordination chemistry of this compound itself is not yet well-explored in the scientific literature, the rich and diverse chemistry of other azido- and pyridine-containing ligands provides a strong basis for predicting its potential as a valuable component in the design and synthesis of new coordination compounds.

Spectroscopic and Computational Characterization Techniques

Spectroscopic Analysis Methods

Spectroscopic methods are essential for the unambiguous identification and structural elucidation of chemical compounds. Each technique provides unique insights into the molecular structure, functional groups, and electronic properties of a substance.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule in solution. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

For 2-azido-5-chloropyridine, ¹H NMR (proton NMR) would be used to identify the chemical shifts and coupling constants of the three protons on the pyridine (B92270) ring. This would confirm their relative positions and the electronic environment influenced by the chloro and azido (B1232118) substituents. Similarly, ¹³C NMR would provide signals for each of the five carbon atoms in the pyridine ring, with their chemical shifts indicating the nature of their bonding and proximity to the electron-withdrawing groups. Specific experimental NMR data for this compound is not readily found in the surveyed literature.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by measuring the vibrations of chemical bonds.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

In the analysis of this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. Due to the presence of chlorine, a characteristic isotopic pattern (M and M+2 peaks in an approximate 3:1 ratio) would be expected, confirming the presence of one chlorine atom. Fragmentation analysis could show the loss of a nitrogen molecule (N₂) from the azide (B81097) group, a common fragmentation pathway for aryl azides. While mass spectrometry data for related compounds is available, a detailed mass spectrum and fragmentation analysis specifically for this compound is not documented in the searched scientific papers.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light.

The UV-Vis spectrum of this compound would be expected to display absorption bands corresponding to π → π* and n → π* electronic transitions within the pyridine ring and the azide functional group. The position and intensity of these absorption maxima are influenced by the substituents on the pyridine ring. Studies on other azidopyridines have shown that the azide group perturbs the electronic spectrum of the pyridine ring. However, specific UV-Vis absorption data for this compound is not available in the reviewed literature.

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid.

Computational Chemistry and Theoretical Studies

Computational chemistry employs theoretical principles to calculate and predict the properties of molecules. Techniques like Density Functional Theory (DFT) can be used to model molecular structures, energies, and spectroscopic properties.

Theoretical studies of this compound could predict its optimized molecular geometry, dipole moment, and electronic structure. Furthermore, computational methods can simulate its NMR, IR, and UV-Vis spectra, which can be valuable in the absence of experimental data or to aid in the interpretation of experimental results. While computational studies have been performed on various organic azides and pyridine derivatives, specific theoretical investigations focused on the spectroscopic properties of this compound are not found in the surveyed literature.

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure of molecules like this compound. DFT calculations, often employing functionals such as B3LYP with a suitable basis set like 6-31G(d,p), can provide detailed information about the molecule's geometry, energy, and the distribution of electrons.

For the related compound, 2-azidopyridine (B1249355), DFT studies have been conducted to investigate the energy and geometry of its isomers in different electronic states (S₀, D₀⁺, and D₀⁻) nih.gov. These studies reveal that in the ground state (S₀), the cis-2-azidopyridine conformation is the most stable, followed by the cyclic tetrazole form, with the trans isomer being the least stable nih.gov. Upon ionization to the D₀⁺ state, the cis isomer remains the most stable, while in the D₀⁻ state, the trans form becomes the most stable nih.gov.

Such calculations for this compound would similarly predict the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. The presence of the chlorine atom at the 5-position is expected to influence the electronic distribution within the pyridine ring through its inductive and mesomeric effects. DFT calculations can quantify these effects by mapping the electron density and electrostatic potential, highlighting regions of high and low electron density. This information is crucial for understanding the molecule's reactivity towards electrophiles and nucleophiles.

Table 1: Illustrative DFT Calculated Properties for Azidopyridine Isomers

Propertycis-2-azidopyridinetrans-2-azidopyridineTetrazolo[1,5-a]pyridine
Relative Stability (S₀)Most StableLeast StableIntermediate
Relative Stability (D₀⁺)Most StableIntermediateLeast Stable
Relative Stability (D₀⁻)IntermediateMost StableLeast Stable

Note: This table is based on data for 2-azidopyridine and serves as an illustrative example of the type of information obtainable from DFT calculations nih.gov.

Molecular Orbital Analysis (e.g., HOMO-LUMO Interactions)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity.

For substituted pyridines, the nature and position of the substituent significantly influence the energies and distributions of the HOMO and LUMO. In this compound, the azido group, being electron-rich, is expected to contribute significantly to the HOMO, while the pyridine ring, particularly with the electron-withdrawing chlorine atom, will have a substantial role in the LUMO.

Computational studies on related pyridine derivatives have shown that the HOMO and LUMO energies can be reliably calculated using DFT researcher.life. These calculations can reveal the spatial distribution of these orbitals, providing a visual representation of the regions most likely to be involved in chemical reactions. For instance, in nucleophilic aromatic substitution reactions, the LUMO's localization on the pyridine ring will indicate the most probable sites for nucleophilic attack.

The HOMO-LUMO gap for this compound can be calculated, and this value provides insight into its electronic transitions. A smaller HOMO-LUMO gap generally suggests that the molecule will be more reactive and can be excited by lower energy light.

Table 2: Illustrative Frontier Orbital Energies for a Substituted Pyridine

Molecular OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.2
HOMO-LUMO Gap5.3

Note: This table provides hypothetical energy values to illustrate the concept of HOMO-LUMO analysis.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry provides a powerful avenue for elucidating the mechanisms of chemical reactions at the molecular level. By mapping the potential energy surface (PES) of a reaction, chemists can identify transition states, intermediates, and the activation energies associated with different reaction pathways. This is particularly valuable for understanding the reactions of energetic and potentially hazardous compounds like azides.

For this compound, computational studies can be employed to investigate various reactions, such as thermal or photochemical decomposition, cycloaddition reactions (e.g., "click" chemistry), and nucleophilic aromatic substitution. For example, the thermal decomposition of aryl azides is known to proceed through a nitrene intermediate. DFT calculations can model this process, determining the energy barrier for nitrogen extrusion and the electronic state (singlet or triplet) of the resulting nitrene.

Furthermore, computational studies can elucidate the mechanism of cycloaddition reactions, which are of significant synthetic utility for azides. By calculating the activation energies for the formation of different regioisomers, it is possible to predict the regioselectivity of the reaction, which is a crucial aspect of synthetic planning.

Prediction of Reactivity and Regioselectivity

Building upon the electronic structure and molecular orbital analyses, computational methods can be used to predict the reactivity and regioselectivity of this compound in various chemical transformations. Reactivity indices derived from DFT calculations, such as Fukui functions and local softness, can identify the most reactive sites within the molecule for electrophilic, nucleophilic, and radical attacks.

In the case of this compound, these calculations can help predict the outcome of reactions such as electrophilic aromatic substitution on the pyridine ring or nucleophilic attack at the carbon atoms attached to the chlorine or azido groups. For instance, the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions on halogenated azidopyridines is a key consideration in their synthetic applications organic-chemistry.org. Computational modeling can assess the relative activation barriers for substitution at different positions, providing a theoretical basis for experimentally observed outcomes.

Similarly, in cycloaddition reactions involving the azide group, computational analysis can predict whether the reaction will favor the formation of the 1,4- or 1,5-disubstituted triazole product. This predictive capability is invaluable for designing synthetic routes to desired target molecules.

Conformation and Stereochemistry Studies

The three-dimensional structure of a molecule, including its preferred conformations and stereochemistry, plays a critical role in its chemical and biological activity. Computational methods are well-suited for exploring the conformational landscape of flexible molecules.

For this compound, a key conformational feature is the orientation of the azido group relative to the pyridine ring. As indicated by studies on 2-azidopyridine, there can be cis and trans conformers arising from the rotation around the C-N bond connecting the azido group to the pyridine ring nih.gov. Computational calculations can determine the relative energies of these conformers and the energy barrier for their interconversion.

In a study of 4-azidopyridine (B1251144) complexed with SiCl₄, computational analyses were used to investigate the energetic differences between two observed conformers in the solid state mdpi.com. This demonstrates the utility of computational methods in understanding the subtle energetic factors that govern molecular conformation. For this compound, such studies would provide valuable information about its ground-state geometry and the flexibility of the azido substituent.

Conclusion and Future Research Directions

Summary of Key Synthetic Achievements and Reactivity Patterns

The synthesis of 2-azido-5-chloropyridine is primarily achieved through two well-established pathways. The most common methods involve either the diazotization of 2-amino-5-chloropyridine (B124133) followed by substitution with an azide (B81097) salt, or the nucleophilic aromatic substitution (SNAr) on a dihalo-precursor like 2,5-dichloropyridine using sodium azide. vulcanchem.comthieme-connect.commdpi.com These methods provide reliable access to the target compound, which is crucial for its further study and application.

The reactivity of this compound is dominated by the chemistry of the azide group and its interplay with the pyridine (B92270) core. A fundamental characteristic is its existence in a valence tautomeric equilibrium with the fused ring isomer, 8-chlorotetrazolo[1,5-a]pyridine. researchgate.net This equilibrium is a key feature of many 2-azidopyridine (B1249355) derivatives.

Key reactivity patterns that have been established for organic azides and are applicable here include:

[3+2] Dipolar Cycloadditions: The azide functions as a 1,3-dipole, readily reacting with various alkynes and alkenes. mdpi.com The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," allows for the efficient formation of stable 1,2,3-triazole linkages. nih.gov

Nitrene Formation: Upon thermal or photochemical activation, this compound is expected to eliminate dinitrogen (N₂) to generate a highly reactive nitrene intermediate. mdpi.comnih.gov This transient species can undergo a variety of subsequent reactions, most notably ring expansion to form diazepines. researchgate.net

Staudinger Reaction: The reaction of the azide with phosphines, such as triphenylphosphine, leads to the formation of an iminophosphorane through the Staudinger ligation, providing a pathway to amines or aza-Wittig products. mdpi.comnih.govresearchgate.net

Table 1: Principal Synthetic Routes to this compound To view the table, click the "Show Table" button.

Show Table
Starting MaterialReagentsReaction TypeKey Advantages
2-Amino-5-chloropyridine1. NaNO₂, aq. HCl2. NaN₃Diazotization-AzidationUtilizes a common and often commercially available aminopyridine precursor. vulcanchem.com
2,5-DichloropyridineNaN₃Nucleophilic Aromatic Substitution (SNAr)A direct displacement reaction that avoids diazonium intermediates. thieme-connect.com

Emerging Methodologies for Enhanced Synthesis and Functionalization

While traditional batch synthesis is effective, concerns over the thermal stability of organic azides have prompted the development of safer and more efficient synthetic protocols. at.uaeurekaselect.com Emerging methodologies are focused on minimizing risk and improving process control.

The most significant advance is the application of continuous flow chemistry for the synthesis of azidopyridines. researchgate.neteurekaselect.com Flow reactors offer superior heat and mass transfer, allowing for precise temperature control and minimizing the accumulation of potentially explosive intermediates. eurekaselect.com Synthesizing this compound in a flow system enables its on-demand generation and immediate use in a subsequent reaction step, a concept known as "just-in-time" synthesis, which dramatically enhances process safety. researchgate.netresearchgate.net

Future work in this area should focus on optimizing flow conditions for the synthesis of this compound and expanding the integrated "synthesis-and-use" sequences to include a wider range of functionalization reactions, such as in-line cycloadditions or Staudinger reactions.

Potential for Novel Heterocyclic Scaffold Construction

A primary application of this compound is as a building block for more complex heterocyclic systems. mdpi.comanjs.edu.iq Its established reactivity patterns open clear pathways to a variety of valuable molecular scaffolds.

Triazolylpyridines: Through [3+2] cycloaddition reactions with terminal and internal alkynes, a diverse library of 1-(5-chloropyridin-2-yl)-1,2,3-triazoles can be constructed. These scaffolds are of high interest in medicinal chemistry due to their prevalence in biologically active molecules. researchgate.net

Fused Heterocycles and Diazepines: The generation of the corresponding nitrene intermediate via photolysis or thermolysis is a gateway to intramolecular cyclizations or ring-expansion reactions. researchgate.net Photolysis in the presence of nucleophiles like alcohols or amines could yield substituted 1,3-diazepines, seven-membered rings that are challenging to synthesize via other means. researchgate.net

Aminopyridines and Derivatives: The azide group serves as a masked amino group. Efficient reduction, often via Staudinger reaction followed by hydrolysis or catalytic hydrogenation, provides access to 2-amino-5-chloropyridine and its derivatives, which are themselves important synthetic intermediates. mdpi.comchemicalbook.com

Table 2: Potential Heterocyclic Scaffolds Derived from this compound To view the table, click the "Show Table" button.

Show Table
Reaction TypeReactantResulting ScaffoldSignificance
[3+2] CycloadditionAlkyne (R-C≡C-R')1,2,3-TriazolylpyridineCore structure in medicinal chemistry and materials science. mdpi.com
Photolytic Ring ExpansionNucleophile (e.g., CH₃OH)1,3-Diazepine derivativeAccess to valuable seven-membered heterocyclic systems. researchgate.net
Staudinger Reaction / ReductionPPh₃, then H₂O or H₂/Pd2-Amino-5-chloropyridineVersatile intermediate for further functionalization. mdpi.comchemicalbook.com

Unexplored Reactivity Profiles and Catalytic Opportunities

Beyond the well-documented reactions of organic azides, several areas of reactivity for this compound remain underexplored. The electron-deficient nature of the pyridine ring, modified by the chloro- and azido-substituents, may lead to unique reactivity that warrants investigation.

A significant opportunity lies in harnessing the nitrene intermediate in transition-metal-catalyzed reactions. While thermal and photochemical reactions are known, metal catalysis could offer superior control over selectivity and reactivity. Potential avenues for exploration include:

Catalytic C-H Amination/Amidation: Transition metal complexes could catalyze the insertion of the nitrene into C-H bonds, providing a direct method for constructing complex nitrogen-containing molecules.

Aziridination: The catalyzed addition of the nitrene to olefins would produce aziridinyl-pyridines, which are valuable synthetic intermediates.

Furthermore, the use of this compound in photocatalysis is an emerging frontier. Visible-light-mediated reactions could provide milder conditions for nitrene generation or enable novel cycloaddition pathways not accessible under thermal conditions.

Integration into Flow Chemistry and Automated Synthesis Platforms

The future of complex molecule synthesis is increasingly tied to automation and high-throughput experimentation. nih.govnih.gov The hazardous nature of many azide compounds makes this compound an ideal candidate for integration into automated flow synthesis platforms. eurekaselect.com

By combining flow reactors for the safe synthesis of the azide with robotic liquid handlers and in-line purification and analysis, it is possible to create fully automated multi-step synthesis platforms. nih.gov Such a system could rapidly generate a library of derivatives by telescoping the synthesis of this compound directly into reactions with a diverse set of partners (e.g., a plate of different alkynes for cycloaddition). This approach not only enhances safety and efficiency but also accelerates the discovery of new molecules with desired properties, particularly in the context of drug discovery and materials science. researchgate.netnih.gov The development of such integrated platforms represents a key future direction that would unlock the full potential of this versatile chemical building block.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-azido-5-chloropyridine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution of a chlorine atom in 5-chloropyridine derivatives. A common approach uses sodium azide (NaN₃) in polar aprotic solvents (e.g., DMF or DMSO) under reflux (80–100°C). For example, substituting chlorine at the 2-position of 5-chloropyridine with an azide group requires precise stoichiometric control (1:1.2 molar ratio of substrate to NaN₃) and inert conditions to avoid side reactions. Yields range from 60–85%, depending on solvent purity and reaction time (12–24 hours). Chlorination steps (e.g., introducing the 5-chloro group) may use SOCl₂ or PCl₅ under anhydrous conditions .
  • Key Variables :

ParameterOptimal RangeImpact on Yield/Purity
SolventDMF/DMSOHigher polarity improves azide substitution
Temperature80–100°CLower temps reduce decomposition
Reaction Time12–24 hrsProlonged time increases impurities

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : Compare ¹H/¹³C NMR shifts with literature data (e.g., NIST Chemistry WebBook ). For this compound, expect azide peaks at δ 7.8–8.2 ppm (¹H) and 120–125 ppm (¹³C).
  • HPLC : Employ a C18 column with UV detection (λ = 254 nm) to assess purity (>95% recommended).
  • Elemental Analysis : Verify C, H, N, Cl content (±0.3% deviation).
  • FT-IR : Confirm azide stretching vibrations at ~2100 cm⁻¹ .

Q. What are the primary stability concerns for this compound under various storage conditions?

  • Methodological Answer : The azide group is thermally labile. Decomposition occurs above 40°C, releasing nitrogen gas and hazardous byproducts (e.g., chlorinated amines). Storage recommendations:

  • Short-term : –20°C in airtight, light-resistant vials with desiccants (1-month stability).
  • Long-term : –80°C under argon, avoiding freeze-thaw cycles. Solvent stability varies; DMSO solutions degrade faster than dry powders .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in click chemistry applications?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) can model the electron density of the azide group and predict regioselectivity in Huisgen cycloadditions. For example:

  • Frontier Molecular Orbitals (FMOs) : The LUMO of the azide group localizes at the terminal nitrogen, favoring alkyne interactions.
  • Transition State Analysis : Simulate activation energies for strain-promoted vs. copper-catalyzed reactions. Comparative studies with 3-azido-2-chloropyridine show positional effects on reactivity .

Q. What strategies resolve contradictions in reported spectroscopic data (e.g., NMR shifts) for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from solvent effects or impurities. To reconcile

Standardize Conditions : Acquire NMR spectra in deuterated DMSO or CDCl₃ for consistency.

Cross-Validate : Compare with high-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystalline).

Literature Mining : Prioritize data from peer-reviewed journals over vendor catalogs. For example, NIST data supersedes vendor-reported values .

Q. How does the electronic nature of substituents affect the regioselectivity of this compound in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing chlorine at position 5 deactivates the pyridine ring, directing cross-coupling (e.g., Suzuki-Miyaura) to the azide-bearing position. Key factors:

  • Substituent Effects Table :
SubstituentPositionElectronic EffectRegioselectivity
–Cl5Strongly EWGFavors C2 azide reactivity
–CF₃5Moderate EWGReduces azide participation
–OMe4EDGShifts reactivity to C6
  • Experimental Validation : Use kinetic studies (e.g., Hammett plots) to quantify electronic contributions .

Contradiction Analysis in Literature

  • Example : Conflicting reports on azide stability in DMSO: Some studies suggest rapid decomposition , while others note stability for weeks . Resolution: Trace water or metal ions accelerate degradation. Use anhydrous DMSO with chelating agents (e.g., EDTA) to extend shelf life .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.